molecular formula C23H18N4O2 B11398063 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11398063
M. Wt: 382.4 g/mol
InChI Key: ZJCBEVQVFQCAOS-UHFFFAOYSA-N
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Description

“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzodiazole moiety, a phenoxyphenyl group, and a dihydropyrrolone core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Moiety: Starting from o-phenylenediamine, the benzodiazole ring can be formed through cyclization reactions.

    Attachment of the Phenoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Construction of the Dihydropyrrolone Core: This could be achieved through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the dihydropyrrolone core.

    Reduction: Reduction reactions might target the benzodiazole moiety or the phenoxyphenyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Receptor Binding: Investigation into its binding affinity for various biological receptors.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Exploration of its efficacy in treating specific diseases or conditions.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Phenoxyphenyl Compounds: Molecules featuring the phenoxyphenyl group.

    Dihydropyrrolone Analogs: Other compounds with the dihydropyrrolone core.

Uniqueness

“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(4-phenoxyphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H18N4O2/c24-22-21(23-25-18-8-4-5-9-19(18)26-23)20(28)14-27(22)15-10-12-17(13-11-15)29-16-6-2-1-3-7-16/h1-13,24,28H,14H2,(H,25,26)

InChI Key

ZJCBEVQVFQCAOS-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC5=CC=CC=C5N4)O

Origin of Product

United States

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